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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclobutanol

Cat. No.: B173702 Get Quote

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with

enhanced three-dimensionality and improved pharmacological properties is paramount.

Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the

need for greater specificity, improved metabolic stability, and access to unique intellectual

property has driven a paradigm shift towards more complex, sp³-rich molecular architectures.[1]

[2] Among these, strained carbocyclic systems, particularly the cyclobutane ring, have emerged

as privileged motifs.[2]

The cyclobutane core offers a unique combination of properties: its puckered, three-

dimensional structure provides a rigid scaffold for orienting pharmacophoric groups, while its

inherent ring strain (~110 kJ/mol) influences reactivity and conformational preferences in ways

that can be exploited for therapeutic benefit.[2][3] 3-(Aminomethyl)cyclobutanol is a

quintessential example of such a building block. Possessing two key functional handles—a

primary amine and a hydroxyl group—on a conformationally restricted cyclobutane core, it

serves as a versatile synthon for introducing this valuable motif into drug candidates. This

guide provides a comprehensive technical overview of 3-(Aminomethyl)cyclobutanol,
covering its fundamental properties, stereoisomerism, synthesis, and critical applications for

researchers and drug development professionals.

PART 1: Core Chemical and Physical Identity
3-(Aminomethyl)cyclobutanol is a bifunctional molecule whose identity is critically defined by

the relative orientation of its substituents, leading to distinct cis and trans isomers. These
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isomers possess unique physical properties and present different vectors for molecular

elaboration, making stereochemical integrity a crucial consideration in its application.

The compound is most commonly handled in its free base form or as a hydrochloride salt, the

latter of which offers enhanced stability and aqueous solubility, making it more amenable to

laboratory use.[3]

Table 1: Key Chemical Identifiers

Property Value / Identifier Source(s)

Molecular Formula C₅H₁₁NO [4][5][6]

Molecular Weight 101.15 g/mol [4][7]

CAS Number (Mixture) 167081-42-7 [4][6]

CAS Number (trans) 1234616-04-6 [5][8]

CAS Number (cis) 917827-91-9 [9][10]

CAS Number (HCl salt, cis) 1400744-20-8 [11]

| CAS Number (HCl salt, unspecified)| 1404365-04-3; 1427386-91-1 |[3][12] |

Stereochemistry and Conformational Considerations
The defining structural feature of 3-(Aminomethyl)cyclobutanol is the 1,3-substitution pattern

on the cyclobutane ring. This gives rise to two diastereomers: cis and trans. The puckered

nature of the cyclobutane ring means these isomers adopt distinct three-dimensional shapes,

which is a critical factor in molecular recognition by biological targets.

Figure 1: Puckered conformations of cis and trans isomers.

PART 2: Synthesis Methodologies - A Focus on
Stereocontrol
The synthesis of specific stereoisomers of 3-(Aminomethyl)cyclobutanol is a non-trivial

challenge that requires careful strategic planning. The literature and patent filings highlight
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several approaches, with a common theme being the management of the key stereocenter. A

particularly insightful method for obtaining the trans isomer involves a stereochemical inversion

of a more readily accessible cis precursor.[3][13]

Protocol: Synthesis of trans-3-
(Aminomethyl)cyclobutanol via Mitsunobu Inversion
This pathway exemplifies a robust strategy for inverting a key stereocenter, a common

challenge in medicinal chemistry. The causality behind this choice is clear: direct synthesis of

the trans isomer can be complex, whereas the cis precursor may be more accessible. The

Mitsunobu reaction provides a reliable method for inverting the alcohol stereocenter, thus

providing access to the desired trans product.

Step 1: Stereoinversion of cis-3-(Dibenzylamino)cyclobutanol

Reaction: Mitsunobu reaction to invert the alcohol configuration.

Rationale: The Mitsunobu reaction is a powerful and reliable method for achieving

stereochemical inversion of secondary alcohols. It proceeds via an SN2 mechanism where

the incoming nucleophile (in this case, a carboxylate) attacks the carbon opposite to the

leaving group, resulting in a clean inversion of stereochemistry. The use of bulky dibenzyl

protecting groups on the amine prevents its interference in the reaction.

Detailed Protocol:

To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine

(PPh₃), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.0-1.3 equivalents) in an

anhydrous solvent like THF, add a condensing agent such as diethyl azodicarboxylate

(DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 equivalents) dropwise under an

inert atmosphere (N₂).[3][13]

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC or LC-MS).

Work-up involves removing the solvent, redissolving in a solvent like ethyl acetate, and

filtering to remove phosphine oxide byproducts. The filtrate, containing the trans-ester, is

carried forward.[13]
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Step 2: Hydrolysis of the Ester

Reaction: Saponification of the newly formed ester.

Rationale: A straightforward alkaline hydrolysis is used to cleave the ester bond, liberating

the inverted hydroxyl group to yield trans-3-(dibenzylamino)cyclobutanol.

Detailed Protocol:

The crude ester from the previous step is dissolved in a solvent mixture (e.g., THF/water)

and treated with a strong base like potassium hydroxide (KOH) or sodium hydroxide

(NaOH).[13]

The mixture is heated to reflux for several hours until the hydrolysis is complete.

After cooling, the organic solvent is removed under reduced pressure, and the aqueous

residue is extracted with an organic solvent (e.g., dichloromethane) to isolate the product.

The combined organic layers are dried and concentrated to yield the crude trans alcohol.

[13]

Step 3: Deprotection via Catalytic Hydrogenation

Reaction: Removal of the N-benzyl protecting groups.

Rationale: Catalytic hydrogenation is the method of choice for removing benzyl groups. The

reaction is clean, high-yielding, and the byproducts (toluene) are easily removed. Palladium

on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[3][13]

Detailed Protocol:

The trans-3-(dibenzylamino)cyclobutanol is dissolved in an alcohol solvent (e.g.,

isopropanol or methanol) in a hydrogenation reactor.[13]

A catalytic amount of 10% Pd/C is added.[13]

The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 0.5-

1.5 MPa).[13]
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The reaction is stirred at a slightly elevated temperature (30-45 °C) for 24 hours or until

hydrogen uptake ceases.[13]

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under

reduced pressure. The resulting crude product can be purified by distillation or

crystallization to afford pure trans-3-(aminomethyl)cyclobutanol with yields often

exceeding 85%.[13]

Synthesis Workflow: cis- to trans-3-(Aminomethyl)cyclobutanol

cis-3-(Dibenzylamino)
cyclobutanol

Step 1: Mitsunobu Inversion
(PPh₃, DEAD, R-COOH)

trans-3-(Dibenzylamino)
cyclobutyl Ester

Step 2: Hydrolysis
(KOH or NaOH)

trans-3-(Dibenzylamino)
cyclobutanol

Step 3: Deprotection
(H₂, Pd/C)

trans-3-(Aminomethyl)
cyclobutanol

Click to download full resolution via product page

Figure 2: Synthetic workflow for the stereoinversion synthesis.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry
The utility of 3-(Aminomethyl)cyclobutanol stems from its ability to impart desirable

physicochemical and pharmacological properties onto a parent molecule. Its rigid, three-

dimensional nature serves as an excellent isostere for more flexible or planar groups, often

leading to improved metabolic stability and receptor-binding affinity.[2]

Enzyme Inhibition and Pharmacological Activity
The hydrochloride salt of 3-(aminomethyl)cyclobutanol has been reported to exhibit inhibitory

activity against several therapeutically relevant enzymes, highlighting its potential as a

pharmacophore or a starting point for inhibitor design.[3]

Table 2: Reported Enzyme Inhibitory Activities
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Target Enzyme IC₅₀ Value
Therapeutic
Relevance

Source

Aldose Reductase 2.5 µM
Diabetic
complications

[3]

Dipeptidyl Peptidase-

IV (DPP-IV)
1.8 µM Type 2 diabetes [3]

| Carbonic Anhydrase II | 5.0 µM | Glaucoma, epilepsy |[3] |

Role as a Structural Scaffold and Bioisostere
The primary value of 3-(Aminomethyl)cyclobutanol lies in its role as a versatile building

block. The amine and alcohol functionalities provide orthogonal handles for chemical

modification, allowing for its seamless integration into larger molecules.

Peptide Mimetics: The constrained cyclobutane ring can be incorporated into peptide

backbones to restrict conformational flexibility, which can enhance metabolic stability against

proteases and lock the molecule into a bioactive conformation.[3]

Kinase Inhibitors: The scaffold can be functionalized to present vectors that target the ATP-

binding pockets of kinases, a major class of drug targets in oncology.[3]

GABA Analogs: The 1,3-relationship between the amine and the carbinol carbon makes it a

suitable precursor for γ-aminobutyric acid (GABA) analogs, which are important

neurotransmitter modulators.[3]

Increasing sp³ Character: In an era focused on moving beyond "flatland" chemistry,

incorporating scaffolds like 3-(aminomethyl)cyclobutanol is a direct strategy to increase

the fraction of sp³-hybridized carbons (Fsp³). This is strongly correlated with higher clinical

success rates, likely due to improved solubility, selectivity, and reduced off-target effects.[1]

[2][14]
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3-(Aminomethyl)cyclobutanol as a Medicinal Chemistry Scaffold
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Figure 3: Role as a versatile scaffold in drug design.

Conclusion
3-(Aminomethyl)cyclobutanol is more than a simple chemical reagent; it is an enabling tool

for the modern medicinal chemist. Its well-defined stereochemistry, rigid three-dimensional

structure, and versatile functional handles provide a reliable means to introduce sp³-rich,

strained ring systems into drug candidates. The demonstrated biological activities and

successful application as a structural motif underscore its importance. As drug discovery

continues to venture into more complex and demanding chemical spaces, the strategic use of

building blocks like 3-(Aminomethyl)cyclobutanol will be indispensable for developing the

next generation of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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